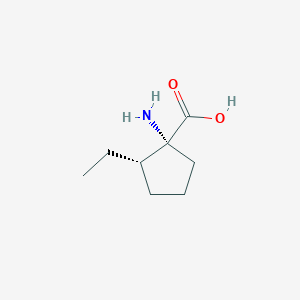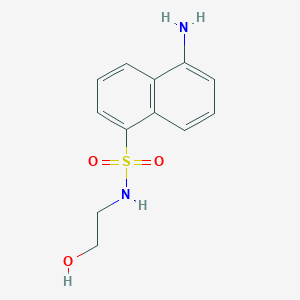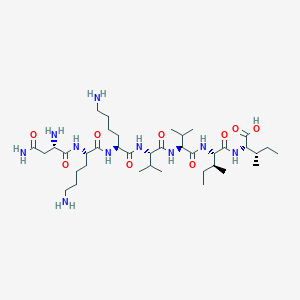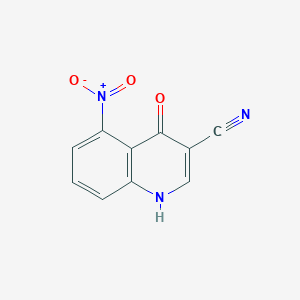
Phenol, 5-phenoxy-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 5-phenoxy-2-propyl- is a phenolic compound characterized by the presence of a hydroxyl group directly attached to an aromatic ring. Phenolic compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 5-phenoxy-2-propyl- can be synthesized through several laboratory methods. One common method involves the hydrolysis of phenolic esters or ethers . Another approach is the reduction of quinones . These methods typically require specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale chemical processes. For example, the synthesis of phenolic resins involves the reaction of phenol with formaldehyde under acidic or basic conditions . The choice of catalyst and reaction conditions can significantly impact the yield and properties of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenol, 5-phenoxy-2-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Phenolic compounds can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents such as halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenolic compounds can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
Phenol, 5-phenoxy-2-propyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenolic compounds involves several pathways:
Proteolytic Activity: Phenol is a potent proteolytic agent that dissolves tissue on contact via proteolysis.
Antioxidant Activity: Phenolic compounds exert their protective activities through mechanisms such as hydrogen atom transfer (HAT), electron transfer-proton transfer (SETPT), and sequential proton loss-electron transfer (SPLET).
Comparison with Similar Compounds
Phenol, 5-phenoxy-2-propyl- can be compared with other phenolic compounds:
Similar Compounds: Hydroxybenzoic acids, phenolic aldehydes, acetophenone, phenylacetic acids, phenylethanoid, cinnamic acids, and cinnamyl aldehydes.
Uniqueness: The unique structure of phenol, 5-phenoxy-2-propyl- imparts specific chemical properties and reactivity, making it valuable for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of phenol, 5-phenoxy-2-propyl-, researchers can harness its potential for scientific and industrial advancements.
Properties
CAS No. |
194793-00-5 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-phenoxy-2-propylphenol |
InChI |
InChI=1S/C15H16O2/c1-2-6-12-9-10-14(11-15(12)16)17-13-7-4-3-5-8-13/h3-5,7-11,16H,2,6H2,1H3 |
InChI Key |
SKILNKBKUGPPGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





propanedinitrile](/img/structure/B12581234.png)
![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)


![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)

![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)

